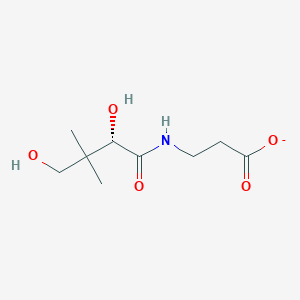

d-Pantothenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16NO5- |

|---|---|

Molecular Weight |

218.23 g/mol |

IUPAC Name |

3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m1/s1 |

InChI Key |

GHOKWGTUZJEAQD-SSDOTTSWSA-M |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of d-Pantothenate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Pantothenate, also known as Vitamin B5, is an essential nutrient that serves as the metabolic precursor for the synthesis of Coenzyme A (CoA). CoA is a ubiquitous and indispensable cofactor in all domains of life, playing a pivotal role in a vast array of metabolic processes.[1][2] This technical guide provides an in-depth exploration of the cellular metabolism of this compound, detailing its conversion to CoA and the subsequent functions of CoA in central carbon metabolism, fatty acid metabolism, and other vital cellular pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of these molecules, and includes visualizations of the core metabolic pathways to facilitate a comprehensive understanding of this critical area of cellular biochemistry.

Introduction

Coenzyme A is a fundamental molecule in cellular metabolism, acting as a carrier of acyl groups and participating in the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and the metabolism of amino acids.[3][4][5] The biosynthesis of CoA is a universal five-step pathway that begins with the phosphorylation of this compound.[4][6] Given its central role, the regulation of CoA biosynthesis is tightly controlled, primarily through feedback inhibition of the first enzyme in the pathway, pantothenate kinase.[6][7] Dysregulation of CoA metabolism is associated with several disease states, highlighting the importance of understanding the intricate mechanisms governing its synthesis and function.[8][9]

The Coenzyme A Biosynthesis Pathway

The conversion of this compound to Coenzyme A involves five key enzymatic steps, each catalyzed by a specific enzyme. The pathway is highly conserved across prokaryotes and eukaryotes.[6]

The enzymes involved in this pathway are:

-

Pantothenate Kinase (PanK) : Catalyzes the first and rate-limiting step, the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate.[4][7][10]

-

Phosphopantothenoylcysteine Synthetase (PPCS) : Catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This reaction is ATP-dependent in humans and CTP-dependent in most bacteria.[4][11][12]

-

Phosphopantothenoylcysteine Decarboxylase (PPC-DC) : Catalyzes the decarboxylation of PPC to produce 4'-phosphopantetheine (B1211885).[13]

-

Phosphopantetheine Adenylyltransferase (PPAT) : Catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA.[14][15][16]

-

Dephospho-CoA Kinase (DPCK) : Catalyzes the final step, the ATP-dependent phosphorylation of dephospho-CoA to yield Coenzyme A.[17][18]

In mammals, the last two steps are catalyzed by a bifunctional enzyme called CoA Synthase (COASY).[3][4]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes in the CoA biosynthesis pathway have been characterized in various organisms. A summary of these parameters for human and E. coli enzymes is presented below.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Pantothenate Kinase 3 (PanK3) | Human | ATP | 311 ± 53 | - | [19] |

| Pantothenate | 14 ± 0.1 | - | [19] | ||

| Pantothenate Kinase | E. coli | ATP | - | - | [7] |

| Phosphopantothenoylcysteine Synthetase (PPCS) | Human | ATP | 269 | 0.56 | [12] |

| CTP | 265 | 0.53 ± 0.01 | [12] | ||

| 4'-Phosphopantothenate (with ATP) | 13 | - | [12] | ||

| 4'-Phosphopantothenate (with CTP) | 57 | - | [12] | ||

| L-Cysteine (with ATP) | 14 | - | [12] | ||

| L-Cysteine (with CTP) | 16 | - | [12] | ||

| Phosphopantothenoylcysteine Synthetase (PPCS) | E. faecalis | CTP | 156 | 2.9 | [11] |

| 4'-Phosphopantothenate | 17 | - | [11] | ||

| L-Cysteine | 86 | - | [11] | ||

| Dephospho-CoA Kinase (DPCK) | T. kodakarensis | Dephospho-CoA | 140 ± 20 | 5.57 | [17] |

| GTP | 260 ± 60 | 6.68 | [17] | ||

| Dephospho-CoA Kinase (DPCK) | E. histolytica (EhDPCK1) | Dephospho-CoA | 110 | 1.48 | [17] |

| ATP | 20 | 1.41 | [17] | ||

| Dephospho-CoA Kinase (DPCK) | E. histolytica (EhDPCK2) | Dephospho-CoA | 58 | 0.96 | [17] |

| ATP | 15 | 1.05 | [17] |

Intracellular Concentrations

The intracellular concentrations of CoA and its thioesters can vary depending on the cell type and metabolic state.

| Metabolite | Cell/Tissue Type | Concentration | Reference(s) |

| Total CoA | Mouse Liver | ~150 nmol/g wet weight | [3] |

| Total CoA | HepG2/C3A cells | ~30 nmol/107 cells | [20] |

| Total CoA | HEK293T cells | ~45 nmol/107 cells | [20] |

| Acetyl-CoA | Rat Liver | ~50 nmol/g wet weight | [5] |

| CoA | Cytosol | 100 - 400 µM | [21] |

| CoA | Mitochondria | 1 - 4 mM | [21] |

Role of Coenzyme A in Cellular Metabolism

CoA and its thioester derivatives, such as acetyl-CoA, are central to a multitude of metabolic pathways.

Tricarboxylic Acid (TCA) Cycle

Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a primary substrate for the TCA cycle. It enters the cycle by condensing with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase.[4] This is the first committed step of the cycle, which ultimately generates reducing equivalents (NADH and FADH2) for ATP production through oxidative phosphorylation.

Fatty Acid Metabolism

CoA is essential for both the synthesis and degradation of fatty acids.

-

Fatty Acid Synthesis: Acetyl-CoA is the building block for fatty acid synthesis in the cytosol. The committed step is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase.[4]

-

Fatty Acid β-Oxidation: Fatty acids are activated to their acyl-CoA derivatives in the cytoplasm and transported into the mitochondria for β-oxidation. This process sequentially cleaves two-carbon units from the fatty acyl-CoA chain, producing acetyl-CoA, which can then enter the TCA cycle.[22]

Experimental Protocols

Quantification of Total Coenzyme A in Cells and Tissues

This protocol describes a method for the extraction, derivatization, and quantification of total CoA from biological samples using high-pressure liquid chromatography (HPLC).[3]

Materials:

-

Ice-cold 1 mM KOH

-

0.25 M KOH

-

1 M Trizma-HCl

-

100 mM monobromobimane (B13751) (mBBr) in acetonitrile

-

Acetic acid

-

HPLC system with fluorescence detector (λex = 393 nm, λem = 470 nm)

-

Solid Phase Extraction (SPE) columns

Procedure:

-

Sample Preparation (Tissues):

-

Rapidly weigh 30-40 mg of frozen tissue and homogenize in 2 mL of ice-cold 1 mM KOH for 30 seconds.

-

Add 500 µL of 0.25 M KOH, vortex, and keep on ice.

-

Incubate at 55°C for 2 hours to hydrolyze CoA thioesters.

-

Add 150 µL of 1 M Trizma-HCl and 10 µL of 100 mM mBBr and vortex. The pH should be approximately 8.

-

Incubate at room temperature for 2 hours in the dark for derivatization.

-

Stop the reaction by adding 100 µL of acetic acid.

-

-

Sample Preparation (Cultured Cells):

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in 2.5 mL of cold water and add 400 µL of 0.25 M KOH.

-

Incubate at 55°C for 2 hours.

-

Add 160 µL of 1 M Trizma-HCl and 10 µL of 100 mM mBBr and vortex.

-

Incubate at room temperature for 2 hours in the dark.

-

Stop the reaction by adding 100 µL of acetic acid.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE column with methanol (B129727) followed by water.

-

Load the sample onto the column.

-

Wash the column with 2% acetic acid.

-

Elute the CoA-bimane derivative with 50% methanol containing 2% acetic acid.

-

Dry the eluate under vacuum.

-

-

HPLC Analysis:

-

Reconstitute the dried sample in mobile phase.

-

Inject the sample into the HPLC system.

-

Quantify the CoA-bimane peak by comparing its fluorescence intensity to a standard curve of known CoA-bimane concentrations.

-

Citrate Synthase Activity Assay

This colorimetric assay measures the activity of citrate synthase by detecting the release of CoA-SH, which reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product.[1][23][24]

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

-

5 mM Acetyl-CoA

-

10 mM Oxaloacetate

-

1 mM DTNB

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Sample Preparation:

-

Homogenize tissue or cells in ice-cold assay buffer.

-

Centrifuge to pellet insoluble material and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Assay Reaction:

-

In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA.

-

Add the sample (cell or tissue lysate).

-

Initiate the reaction by adding oxaloacetate.

-

Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA412/minute).

-

Use the molar extinction coefficient of the product TNB2- (13,600 M-1cm-1) to calculate the enzyme activity in units (µmol of CoA-SH produced per minute) per mg of protein.

-

Fatty Acid β-Oxidation Assay

This protocol measures the rate of fatty acid β-oxidation in isolated mitochondria or intact cells using a radiolabeled fatty acid substrate, such as [1-14C]palmitic acid.[22]

Materials:

-

Respiration buffer (e.g., containing sucrose, KCl, KH2PO4, MgCl2, and HEPES)

-

[1-14C]palmitic acid complexed to BSA

-

L-carnitine

-

Malate

-

ADP

-

Perchloric acid (PCA)

-

Scintillation counter

Procedure:

-

Sample Preparation:

-

Isolate mitochondria from tissues or use intact cells.

-

Resuspend the mitochondria or cells in respiration buffer.

-

-

Assay Reaction:

-

In a reaction vessel, combine the sample with respiration buffer containing L-carnitine and malate.

-

Initiate the reaction by adding [1-14C]palmitic acid-BSA.

-

Incubate at 37°C with shaking.

-

-

Measurement of Acid-Soluble Metabolites:

-

Stop the reaction by adding ice-cold PCA.

-

Centrifuge to pellet the protein and unreacted substrate.

-

Collect the supernatant, which contains the 14C-labeled acid-soluble metabolites (e.g., acetyl-CoA).

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Calculation:

-

The rate of β-oxidation is calculated as the amount of radioactivity in the acid-soluble fraction per unit time per mg of protein.

-

Conclusion

This compound is a vital precursor for the synthesis of Coenzyme A, a cofactor that lies at the heart of cellular metabolism. The intricate pathway of CoA biosynthesis and its central role in energy production and macromolecular synthesis underscore its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers investigating the multifaceted roles of this compound and Coenzyme A in health and disease. Further research in this area holds the potential to uncover novel therapeutic targets for a range of metabolic disorders.

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 3. Coenzyme A - Wikipedia [en.wikipedia.org]

- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 10. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic characterization of human phosphopantothenoylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphopantothenoylcysteine decarboxylase - Wikipedia [en.wikipedia.org]

- 13. Phosphopantetheine Adenylyltransferase from Escherichia coli: Investigation of the Kinetic Mechanism and Role in Regulation of Coenzyme A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of Dephospho-Coenzyme A (Dephospho-CoA) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. sciencellonline.com [sciencellonline.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the D-Pantothenate Biosynthesis Pathway in Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate, also known as vitamin B5, is a fundamental precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Proteins (ACP). CoA is an essential cofactor in all domains of life, playing a critical role in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis and degradation of fatty acids. While most organisms can convert pantothenate to CoA, the de novo biosynthesis of pantothenate is restricted to bacteria, archaea, fungi, and plants.[1][2] The absence of this pathway in mammals makes it an attractive and promising target for the development of novel antimicrobial agents with high selectivity and a reduced risk of host toxicity.[3] This guide provides a detailed technical overview of the core D-pantothenate biosynthesis pathway in bacteria, its regulation, quantitative aspects, and its validation as a target for antimicrobial drug discovery.

The Core Biosynthetic Pathway

The de novo synthesis of this compound is a four-step enzymatic pathway that converges two metabolic branches originating from L-aspartate and α-ketoisovalerate (an intermediate in branched-chain amino acid biosynthesis).[2][4]

The overall pathway is as follows:

-

β-alanine synthesis: L-aspartate is decarboxylated to form β-alanine.

-

Ketopantoate synthesis: α-ketoisovalerate is hydroxymethylated to produce ketopantoate.

-

D-pantoate synthesis: Ketopantoate is reduced to yield D-pantoate.

-

Condensation: D-pantoate and β-alanine are condensed in an ATP-dependent reaction to form this compound.

The following diagram illustrates the core enzymatic steps.

Enzymology and Genetics

The pathway is catalyzed by four key enzymes, encoded by the pan genes.

Ketopantoate Hydroxymethyltransferase (PanB / KPHMT)

-

Reaction: Catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming ketopantoate.[5] This is the first committed step in the pantoate branch.

-

Genetics: Encoded by the panB gene.

-

Mechanism: It is a metal-requiring (Mg²⁺) class II aldolase (B8822740) that adopts a (βα)₈ barrel fold.[6]

-

Regulation: The enzyme is subject to feedback inhibition by its product, ketopantoate, as well as downstream intermediates like pantoate and pantothenate, though the physiological relevance of the latter is debated.[5]

Ketopantoate Reductase (PanE / KPR)

-

Reaction: Catalyzes the stereospecific, NADPH-dependent reduction of ketopantoate to D-pantoate.[7][8]

-

Genetics: Encoded by the panE gene. In some bacteria like Francisella species, a novel, non-homologous KPR named PanG has been identified.[9][10] In others, the acetohydroxy acid isomeroreductase (IlvC) can also perform this function.[9]

-

Mechanism: The reaction follows an ordered sequential kinetic mechanism where NADPH binds first, followed by ketopantoate.[7]

Aspartate-α-Decarboxylase (PanD / ADC)

-

Reaction: Catalyzes the decarboxylation of L-aspartate to produce β-alanine and CO₂.[11]

-

Genetics: Encoded by the panD gene.

-

Mechanism: PanD is a pyruvoyl-dependent enzyme. It is synthesized as an inactive pro-enzyme (pro-PanD) that undergoes autocatalytic self-cleavage to form the active α and β subunits, generating the N-terminal pyruvoyl cofactor essential for catalysis.[12]

Pantothenate Synthetase (PanC / PS)

-

Reaction: Catalyzes the final step, an ATP-dependent condensation of D-pantoate and β-alanine to form this compound.[13]

-

Genetics: Encoded by the panC gene.

-

Mechanism: The reaction proceeds via a Bi Uni Uni Bi Ping-Pong kinetic mechanism.[13][14] It involves the formation of a pantoyl-adenylate intermediate, which then undergoes nucleophilic attack by β-alanine to yield pantothenate and AMP.[3][4]

Regulation of the Pathway

While the subsequent conversion of pantothenate to CoA is tightly regulated by feedback inhibition of Pantothenate Kinase (PanK), the pantothenate biosynthesis pathway itself possesses regulatory control points.

In Escherichia coli, a key regulatory mechanism involves the interaction between Aspartate-α-decarboxylase (PanD) and a regulatory protein, PanZ. The activation of the pro-PanD enzyme requires PanZ. However, in the presence of high concentrations of CoA or acetyl-CoA, the PanZ-CoA complex binds to active PanD, leading to the sequestration and inactivation of PanD's pyruvoyl cofactor. This effectively throttles the production of β-alanine, thus down-regulating the entire pathway in response to sufficient levels of the final end-product, CoA.

Quantitative Analysis of Pathway Enzymes

The kinetic properties of the pantothenate biosynthesis enzymes have been characterized in several bacteria, most notably E. coli and M. tuberculosis. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters for PanB (Ketopantoate Hydroxymethyltransferase)

| Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference(s) |

| E. coli | α-Ketoisovalerate | 1 | 2.8 | [5] |

| E. coli | 5,10-CH₂-THF | 0.18 | - | [5] |

| E. coli | Ketopantoate (reverse) | 0.16 | 7.3 | [5] |

Table 2: Kinetic Parameters for PanE (Ketopantoate Reductase)

| Organism | Substrate | Km (μM) | kcat (s⁻¹) | Reference(s) |

| E. coli | Ketopantoate | 60 | 40 | [8] |

| E. coli | NADPH | 20 | 40 | [8] |

Table 3: Kinetic Parameters for PanD (Aspartate-α-decarboxylase)

| Organism | Substrate | Km (mM) | Specific Activity (U/mg) | Reference(s) |

| E. coli | L-Aspartate | 0.08 - 0.16 | 0.98 | [11][15] |

| B. subtilis | L-Aspartate | - | 8.4 | [15] |

| C. jeikeium | L-Aspartate | 3.6 | 10.7 | [12] |

Table 4: Kinetic Parameters for PanC (Pantothenate Synthetase)

| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |

| M. tuberculosis | D-Pantoate | 0.13 | 3.4 | [13] |

| M. tuberculosis | β-Alanine | 0.8 | 3.4 | [13] |

| M. tuberculosis | ATP | 2.6 | 3.4 | [13] |

The Pathway as an Antimicrobial Target

The essentiality of CoA, coupled with the absence of the pantothenate synthesis pathway in humans, makes the PanB, PanC, PanD, and PanE enzymes prime targets for novel antibiotics. Genetic validation studies in Mycobacterium tuberculosis have shown that pantothenate auxotrophs (defective in panC and panD) fail to establish virulence in mouse models.[3] This confirms the pathway's critical role in pathogenesis for bacteria that cannot salvage sufficient pantothenate from the host environment.

Drug development efforts have focused on:

-

Direct Enzyme Inhibition: High-throughput screening (HTS) campaigns have been developed to identify small molecule inhibitors of the pathway enzymes, particularly PanC.[1]

-

Antimetabolites: Analogues of pathway intermediates that can be processed by the enzymes to generate inhibitory products are a promising strategy. For instance, analogues of the pantoyl adenylate intermediate have been shown to be potent inhibitors of PanC.[3]

Experimental Methodologies

Characterizing the enzymes of the pantothenate pathway is crucial for both basic research and drug discovery. Below are outlines of common experimental protocols for assaying the activity of each enzyme.

Protocol: Assay for Ketopantoate Reductase (PanE) Activity

This is a continuous spectrophotometric assay that measures the consumption of NADPH.

-

Principle: The activity of KPR is monitored by following the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

-

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

NADPH solution (e.g., 10 mM stock).

-

Ketopantoate solution (e.g., 50 mM stock).

-

Purified PanE enzyme.

-

-

Procedure:

-

In a quartz cuvette, combine Assay Buffer, NADPH (to a final concentration of ~0.2 mM), and ketopantoate (to a final concentration of ~1 mM).

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of purified PanE enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate from the linear portion of the curve.

-

Protocol: Coupled Assay for Pantothenate Synthetase (PanC) Activity

This is a continuous spectrophotometric assay that couples the production of AMP to the oxidation of NADH.

-

Principle: The AMP produced by PanC is converted back to ATP in a series of reactions catalyzed by myokinase (MK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). The final step, catalyzed by LDH, oxidizes one molecule of NADH for every molecule of AMP produced. The reaction can be monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.8, containing 10 mM MgCl₂.

-

ATP solution (e.g., 100 mM stock).

-

D-Pantoate solution (e.g., 50 mM stock).

-

β-Alanine solution (e.g., 200 mM stock).

-

Phosphoenolpyruvate (PEP) solution (e.g., 50 mM stock).

-

NADH solution (e.g., 10 mM stock).

-

Coupling enzymes: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase (commercially available suspension).

-

Purified PanC enzyme.

-

-

Procedure:

-

Prepare a reaction cocktail in Assay Buffer containing ATP (~10 mM), PEP (~1 mM), NADH (~0.4 mM), D-pantoate (~1 mM), β-alanine (~5 mM), and the three coupling enzymes.[1]

-

Aliquot the cocktail into a microplate or cuvette.

-

Initiate the reaction by adding the purified PanC enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

For HTS applications, this can be adapted to an endpoint assay where the remaining NADH is used to reduce a fluorogenic substrate like resazurin (B115843) in the presence of diaphorase.[1]

-

Protocol: Assay for Aspartate-α-decarboxylase (PanD) Activity

This is a discontinuous assay that measures the formation of the product β-alanine via HPLC.

-

Principle: The enzyme reaction is allowed to proceed for a fixed time, then stopped. The product, β-alanine, is derivatized to make it detectable by UV or fluorescence and then quantified by reverse-phase HPLC. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).[16]

-

Reagents:

-

Assay Buffer: 100 mM Phosphate Buffer, pH 7.0.

-

L-Aspartate solution (e.g., 100 mM stock, pH adjusted to 7.0).

-

Stopping Reagent: e.g., 2 M NaOH or a strong acid like HClO₄.

-

Derivatization reagents (e.g., DNFB in acetonitrile).

-

Purified PanD enzyme.

-

-

Procedure:

-

In a microcentrifuge tube, pre-warm the Assay Buffer and L-aspartate (final concentration ~5-10 mM) to 37°C.

-

Initiate the reaction by adding purified PanD enzyme.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the stopping reagent.

-

Centrifuge to pellet the precipitated protein.

-

Take an aliquot of the supernatant and perform the derivatization reaction according to the chosen protocol (e.g., with DNFB).

-

Analyze the derivatized sample by HPLC, separating the derivatized β-alanine from other components.

-

Quantify the product by comparing the peak area to a standard curve of derivatized β-alanine.[16][17]

-

Conclusion

The this compound biosynthesis pathway is a well-characterized and essential metabolic route in bacteria. Its absence in humans solidifies its status as a high-value target for the development of new antibacterial therapies. A thorough understanding of the pathway's enzymology, regulation, and kinetics, as detailed in this guide, is fundamental for researchers aiming to exploit this pathway for drug discovery. The availability of robust enzymatic assays enables the high-throughput screening and rational design of potent and selective inhibitors that could lead to the next generation of antimicrobial agents.

References

- 1. A High-Throughput Screen against Pantothenate Synthetase (PanC) Identifies 3-Biphenyl-4-Cyanopyrrole-2-Carboxylic Acids as a New Class of Inhibitor with Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Structure of E. coli ketopantoate hydroxymethyl transferase complexed with ketopantoate and Mg2+, solved by locating 160 selenomethionine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PanG, a new ketopantoate reductase involved in pantothenate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Steady-state and pre-steady-state kinetic analysis of Mycobacterium tuberculosis pantothenate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protein Engineering of a Pyridoxal-5′-Phosphate-Dependent l-Aspartate-α-Decarboxylase from Tribolium castaneum for β-Alanine Production [mdpi.com]

- 17. Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of D-Pantothenate in Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pantothenate, also known as Vitamin B5, is a water-soluble vitamin that serves as the essential precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all living organisms. The mechanism of action of this compound in enzyme kinetics is primarily understood through its role as the initial substrate in the CoA biosynthetic pathway. The regulation of this pathway is tightly controlled, with the first enzymatic step, the phosphorylation of this compound, being the principal rate-limiting and regulatory checkpoint. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on the enzyme kinetics of its conversion and the subsequent regulatory feedback loops.

Core Mechanism of Action: this compound as a Precursor to Coenzyme A

The primary and most significant role of this compound in cellular metabolism is to serve as the starting molecule for the synthesis of CoA. CoA is a critical molecule in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules such as amino acids, steroids, and neurotransmitters.[1][2][3] The conversion of this compound to CoA involves a five-step enzymatic pathway.[2][4]

The first and most highly regulated step in this pathway is the phosphorylation of this compound by the enzyme pantothenate kinase (PanK) to produce 4'-phosphopantothenate.[2][5] This reaction is ATP-dependent and is the committed step in CoA biosynthesis.[2][6] The activity of PanK is the key determinant of the intracellular concentration of CoA.[5][7]

Coenzyme A Biosynthetic Pathway

The enzymatic conversion of this compound to Coenzyme A proceeds through the following sequential reactions:

-

Phosphorylation: this compound is phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantothenate.

-

Cysteinylation: A cysteine residue is added to 4'-phosphopantothenate by Phosphopantothenoylcysteine Synthetase (PPCS).

-

Decarboxylation: The cysteine moiety is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield 4'-phosphopantetheine (B1211885).

-

Adenylylation: An adenylyl group from ATP is transferred to 4'-phosphopantetheine by Phosphopantetheine Adenylyltransferase (PPAT).

-

Phosphorylation: The 3'-hydroxyl group of the adenosine (B11128) moiety is phosphorylated by Dephospho-CoA Kinase (DPCK) to produce Coenzyme A.

The overall pathway is a critical metabolic route, and its regulation is vital for maintaining cellular homeostasis.

Enzyme Kinetics of Pantothenate Kinase (PanK)

The regulation of CoA biosynthesis primarily occurs at the level of PanK, which is subject to feedback inhibition by CoA and its thioesters, most notably acetyl-CoA.[2][8][9] This inhibition is a key aspect of the mechanism of action of this compound, as the flux through the pathway is controlled by the downstream products. The kinetic properties of PanK have been studied in various organisms, revealing different isoforms with distinct regulatory properties.

Quantitative Kinetic Data for Pantothenate Kinase

The following table summarizes key kinetic parameters for PanK from different sources, providing insights into its substrate affinity and the potency of its inhibitors.

| Enzyme Source | Isoform | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) | IC50 (µM) | Reference(s) |

| Escherichia coli | PanK (CoaA) | This compound | - | - | CoA | - | - | [8] |

| ATP | - | - | CoA | - | - | [8] | ||

| Rat Liver | - | This compound | 16 | - | Acetyl-CoA | 1-3 | - | [10] |

| Propionyl-CoA | 1-3 | - | [10] | |||||

| Malonyl-CoA | 1-3 | - | [10] | |||||

| CoA | 3-80 | - | [10] | |||||

| Human | PanK1β | - | - | - | Acetyl-CoA | - | ~5 | [6][7] |

| Human | PanK2 | - | - | - | Acetyl-CoA | - | ~0.1 | [6][7] |

| Human | PanK3 | This compound | 14 ± 0.1 | - | Acetyl-CoA | - | 1 | [7][11] |

| ATP | 311 ± 53 | - | [11] | |||||

| Aspergillus nidulans | aPanK | - | - | - | Acetyl-CoA | - | ~32 | [12] |

| Saccharomyces cerevisiae | ScPanK | - | - | - | Acetyl-CoA | - | ~36 | [12] |

Note: A hyphen (-) indicates that the specific value was not provided in the cited sources.

Direct Interactions of this compound with Other Enzymes

While the primary role of this compound is as a substrate for PanK, there is limited evidence of its direct interaction with other enzymes in a regulatory capacity. Some studies have suggested that at very high, likely non-physiological concentrations, this compound may have a slight inhibitory effect on ketopantoate hydroxymethyltransferase, an enzyme involved in its own biosynthesis in some bacteria.[2] However, this is not considered a significant regulatory mechanism under normal cellular conditions. Therefore, the kinetic impact of this compound is overwhelmingly mediated through its entry into the CoA biosynthetic pathway.

Experimental Protocols

Radiometric Assay for Pantothenate Kinase Activity

This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-32P]ATP or the phosphorylation of radiolabeled [14C]this compound.

Materials:

-

Purified PanK enzyme

-

[14C]this compound or [γ-32P]ATP

-

Unlabeled this compound and ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT

-

Stop Solution: 10% trichloroacetic acid (TCA) or 50 mM EDTA

-

Phosphocellulose paper (P81) or anion exchange chromatography columns

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, a fixed concentration of one substrate (e.g., ATP), and varying concentrations of the other substrate (this compound).

-

Enzyme Addition: Initiate the reaction by adding the purified PanK enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Separation of Product:

-

If using [14C]this compound, separate the phosphorylated product from the unreacted substrate using anion exchange chromatography.

-

If using [γ-32P]ATP, spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated pantothenate, and wash away the unreacted ATP.[13]

-

-

Quantification: Measure the radioactivity of the product using a scintillation counter.

-

Data Analysis: Calculate the initial reaction velocities at different substrate concentrations and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Coupled Spectrophotometric Assay for Pantothenate Kinase Activity

This continuous assay couples the production of ADP from the PanK reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified PanK enzyme

-

This compound and ATP

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)[14][15]

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing assay buffer, this compound, ATP, PEP, NADH, and the coupling enzymes PK and LDH.

-

Equilibration: Incubate the mixture in a spectrophotometer at a constant temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to establish a stable baseline absorbance at 340 nm.

-

Reaction Initiation: Initiate the reaction by adding the purified PanK enzyme to the cuvette and mix thoroughly.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production by PanK.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1). Determine kinetic parameters by measuring the initial velocities at varying substrate concentrations.

HPLC-Based Quantification of Coenzyme A and its Thioesters

This method allows for the separation and quantification of CoA and its various acyl-thioesters from biological samples.

Materials:

-

Biological sample (cell culture, tissue)

-

Extraction Buffer: Perchloric acid or other suitable extraction solvent

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: Aqueous buffer (e.g., potassium phosphate buffer, pH 4.0)[16]

-

Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile)[16]

-

CoA and acyl-CoA standards

Procedure:

-

Sample Preparation: Homogenize the biological sample in ice-cold extraction buffer to precipitate proteins and extract the CoA species. Centrifuge to pellet the precipitate.

-

Neutralization: Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

-

HPLC Analysis:

-

Quantification: Identify and quantify the CoA species by comparing their retention times and peak areas to those of the known standards.

Conclusion

The mechanism of action of this compound in enzyme kinetics is intrinsically linked to its role as the essential precursor for Coenzyme A biosynthesis. The enzymatic conversion of this compound to 4'-phosphopantothenate by pantothenate kinase is the key regulatory step, and the activity of this enzyme is finely tuned by feedback inhibition from CoA and its thioesters. Understanding the kinetic parameters of the various PanK isoforms and the factors that modulate their activity is crucial for researchers in metabolism, drug discovery, and related fields. The detailed experimental protocols provided herein offer a practical guide for the quantitative analysis of this pivotal step in cellular metabolism. The lack of significant direct interactions with other enzymes underscores the focused and critical role of this compound in maintaining the cellular pool of Coenzyme A.

References

- 1. Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 7. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for the feedback regulation of Escherichia coli pantothenate kinase by coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of the biosynthesis of CoA at the level of pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of D-Pantothenate in Mammalian Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-pantothenate, also known as vitamin B5, is an essential water-soluble vitamin that serves as the central precursor for the biosynthesis of Coenzyme A (CoA) in all living organisms.[1][2] In mammalian cells, the intricate regulation of this compound metabolism and its conversion to CoA is paramount for a vast array of fundamental cellular processes. This technical guide provides an in-depth exploration of the biological functions of this compound, focusing on its indispensable role in CoA synthesis and the subsequent involvement of CoA and its thioester derivatives in cellular metabolism, gene expression, and signaling pathways. This document further details key experimental methodologies for the quantitative analysis of this compound and CoA metabolism and presents critical data in a structured format to facilitate research and development in this field.

Introduction: The Gateway to Coenzyme A

This compound is a cornerstone of cellular metabolism, primarily functioning as the building block for Coenzyme A.[1] CoA is a ubiquitous and essential cofactor that participates in over 100 different catabolic and anabolic reactions, playing a critical role in the metabolism of lipids, carbohydrates, and proteins.[3][4] The synthesis of CoA from this compound is a tightly regulated, five-step enzymatic pathway that is highly conserved across species.[5][6] The intracellular concentration of CoA is meticulously controlled, with dysregulation implicated in various pathologies, including neurodegeneration, cancer, and metabolic disorders.[7][8] Understanding the biological functions of this compound is therefore crucial for elucidating the mechanisms of cellular energy homeostasis and for the development of novel therapeutic strategies.

The Coenzyme A Biosynthetic Pathway

The conversion of this compound to CoA in mammalian cells involves a series of five enzymatic reactions that primarily occur in the cytosol, with the final two steps also reported to be catalyzed by a bifunctional enzyme, CoA synthase (COASY), which can be associated with the outer mitochondrial membrane.[6][9][10]

The pathway is as follows:

-

Phosphorylation of Pantothenate: The pathway is initiated by the phosphorylation of this compound to 4'-phosphopantothenate by the enzyme Pantothenate Kinase (PanK) . This is the rate-limiting step in CoA biosynthesis.[2][11]

-

Cysteine Addition: 4'-phosphopantothenate is then condensed with cysteine by Phosphopantothenoylcysteine Synthetase (PPCS) to form 4'-phosphopantothenoylcysteine.[6]

-

Decarboxylation: Phosphopantothenoylcysteine Decarboxylase (PPCDC) catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine to yield 4'-phosphopantetheine (B1211885).[10]

-

Adenylylation: The adenylyl group from ATP is transferred to 4'-phosphopantetheine by Phosphopantetheine Adenylyltransferase (PPAT) , a domain of the bifunctional enzyme COASY, to form dephospho-CoA.[6]

-

Phosphorylation of Dephospho-CoA: Finally, Dephospho-CoA Kinase (DPCK) , the second enzymatic activity of COASY, phosphorylates dephospho-CoA at the 3'-hydroxyl group of the ribose moiety to produce the active Coenzyme A.[6]

Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from this compound.

Core Biological Functions of this compound Derivatives

The biological significance of this compound is realized through the diverse functions of CoA and its thioester derivatives, most notably acetyl-CoA.

Central Role in Metabolism

-

Fatty Acid Metabolism: CoA is essential for both the synthesis and β-oxidation of fatty acids.[9] Acetyl-CoA is the primer unit for fatty acid synthesis, while acyl-CoA derivatives are intermediates in the breakdown of fatty acids to generate ATP.[12]

-

Citric Acid Cycle (Krebs Cycle): Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a key entry point into the citric acid cycle, a central pathway for cellular respiration and energy production.[1][13]

-

Energy Production: The oxidation of acetyl-CoA in the citric acid cycle generates reducing equivalents (NADH and FADH2) that are used in the electron transport chain to produce large amounts of ATP.[12]

-

Synthesis of Other Biomolecules: CoA and its derivatives are precursors for the synthesis of essential molecules such as cholesterol, steroid hormones, and the neurotransmitter acetylcholine.[14][15][16]

Post-Translational Modification and Gene Expression

-

Protein Acetylation: Acetyl-CoA is the donor of the acetyl group for the post-translational modification of proteins, including histones. Histone acetylation plays a crucial role in regulating chromatin structure and gene expression.[4]

-

Acyl Carrier Protein (ACP): The 4'-phosphopantetheine moiety of CoA is transferred to a conserved serine residue of acyl carrier proteins, which is essential for their function in fatty acid synthesis.[17]

Regulation of Coenzyme A Biosynthesis

The intracellular levels of CoA are tightly regulated to meet the metabolic demands of the cell. The primary point of regulation is the first enzyme in the pathway, Pantothenate Kinase (PanK).

-

Feedback Inhibition: PanK activity is allosterically inhibited by CoA and its thioester derivatives, particularly acetyl-CoA.[3][11] This feedback mechanism ensures that the production of CoA is matched to its utilization.

-

Isoform-Specific Regulation: Mammals express four isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes.[3][11] These isoforms exhibit different subcellular localizations and sensitivities to feedback inhibition, allowing for compartmentalized regulation of CoA homeostasis.[18] For instance, PanK2 is the most strongly inhibited by acetyl-CoA, while PanK1β is the least sensitive.[9][11]

-

Hormonal and Nutritional Signals: The total cellular CoA content is also influenced by hormones and nutritional status. Insulin, glucose, and fatty acids have been shown to reduce CoA levels, whereas glucagon (B607659) and glucocorticoids lead to an increase.[8][15]

Caption: Feedback inhibition of Pantothenate Kinase (PanK) by CoA and Acetyl-CoA.

Quantitative Data

Table 1: Kinetic Parameters of Mammalian Pantothenate Kinases

| Enzyme Isoform | Substrate | KM (µM) | Reference |

| PanK1α | Pantothenate | - | - |

| ATP | - | - | |

| PanK1β | Pantothenate | - | - |

| ATP | - | - | |

| PanK2 | Pantothenate | - | - |

| ATP | - | - | |

| PanK3 | Pantothenate | 14 ± 0.1 | [7] |

| ATP | 311 ± 53 | [7] | |

| PanK3 (S195V mutant) | Pantothenate | 151 ± 16 | [7] |

| ATP | 191 ± 27 | [7] |

Table 2: Inhibition of Mammalian Pantothenate Kinases by CoA and Acetyl-CoA

| Enzyme Isoform | Inhibitor | IC50 (µM) | Type of Inhibition | Reference |

| PanK1β | Acetyl-CoA | ~5 | Feedback | [11] |

| PanK2 | Acetyl-CoA | ~0.1 | Feedback | [11] |

| PanK3 | Acetyl-CoA | 1 | Feedback | [11] |

| Rat Liver PanK | Acetyl-CoA | 0.001-0.003 (Ki) | Uncompetitive | [14] |

| Rat Liver PanK | Free CoA | 0.003-0.08 (Ki) | - | [14] |

Table 3: Intracellular Concentrations of Coenzyme A

| Cellular Compartment | Concentration | Reference |

| Cytosol | 100 - 400 µM | [11] |

| 0.05 - 0.14 mM | [15] | |

| Mitochondria | 1 - 4 mM | [11] |

| 2 - 5 mM | [15] | |

| Peroxisomes | 0.7 mM | [15] |

Experimental Protocols

Pantothenate Kinase Activity Assay (Radiometric Method)

This protocol is adapted from methods used to assess PanK activity by measuring the phosphorylation of radiolabeled pantothenate.

Materials:

-

14C-labeled pantothenate

-

ATP solution (2.5 mM)

-

Magnesium chloride (MgCl2, 10 mM)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Enzyme source (e.g., cell lysate or purified PanK)

-

Diethylaminoethyl (DEAE) filter discs

-

Acetic acid solution (1% in 95% ethanol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing 10 mM MgCl2, 2.5 mM ATP, 5 µM 14C-labeled pantothenate, and 100 mM Tris-HCl (pH 7.4) in a total volume of 40 µl.

-

For inhibition assays, include the test compound at various concentrations.

-

Initiate the reaction by adding the enzyme source.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Terminate the reaction by adding 4 µl of a 10% acetic acid solution in 95% ethanol (B145695).

-

Spot the samples onto DEAE filter discs.

-

Wash the filter discs thoroughly with 1% acetic acid solution in 95% ethanol to remove unphosphorylated pantothenate.

-

Dry the filter discs and transfer them to scintillation vials containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation analyzer to quantify the amount of phosphorylated pantothenate.[1]

Quantification of Coenzyme A by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the simultaneous determination of CoA and acetyl-CoA in biological samples using HPLC with UV detection.[5][13]

Materials:

-

Biological sample (cultured cells, tissue)

-

Perchloric acid (PCA, 5% aqueous solution) containing 50 µM Dithiothreitol (DTT)

-

Potassium carbonate (K2CO3, 5 M)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm)

-

Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)

-

CoA and acetyl-CoA standards

Procedure:

-

Sample Preparation (Cultured Cells):

-

Wash adherent cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold 5% PCA solution with DTT.

-

Incubate on ice for 10 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for HPLC analysis.[5]

-

-

Sample Preparation (Tissues):

-

Homogenize frozen tissue in ice-cold 5% PCA solution with DTT.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 5 M K2CO3.

-

Centrifuge again to remove the precipitate and collect the supernatant for HPLC analysis.[19]

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate CoA and acetyl-CoA using a C18 column with an appropriate gradient of mobile phases.

-

Detect the compounds using a UV detector at 254 nm.

-

Quantify the concentrations of CoA and acetyl-CoA by comparing the peak areas to a standard curve generated with known concentrations of CoA and acetyl-CoA standards.[5][20]

-

Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing cell proliferation based on the metabolic activity of cells, which can be influenced by the availability of essential nutrients like this compound.[21]

Materials:

-

Mammalian cells in culture

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Detergent reagent (e.g., SDS-HCl solution)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Incubate the cells for 6 to 24 hours to allow for attachment and recovery.

-

Treat the cells with varying concentrations of this compound or other test compounds.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.

-

Incubate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.[21]

Caption: A generalized workflow for the quantification of Coenzyme A in biological samples.

Conclusion

This compound is a vital nutrient for mammalian cells, serving as the obligate precursor for the synthesis of Coenzyme A. The functions of CoA and its derivatives are extensive and fundamental, impacting nearly every aspect of cellular metabolism, from energy production to the regulation of gene expression. The intricate control of CoA biosynthesis, primarily through the regulation of Pantothenate Kinase, highlights the importance of maintaining CoA homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the multifaceted roles of this compound and its potential as a therapeutic target. A deeper understanding of these pathways will undoubtedly pave the way for novel interventions in a range of human diseases.

References

- 1. PANK assay [bio-protocol.org]

- 2. Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pantothenate kinase assay [bio-protocol.org]

- 4. A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 10. Coenzyme A biosynthetic machinery in mammalian cells [ouci.dntb.gov.ua]

- 11. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. [vivo.weill.cornell.edu]

- 13. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]

- 14. Regulation of the biosynthesis of CoA at the level of pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Compartmentalization of mammalian pantothenate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

D-Pantothenate Transport Mechanisms in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms governing the transport of D-pantothenate (Vitamin B5) in the model organism Saccharomyces cerevisiae. This compound is an essential nutrient for all living organisms as the precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sterols.[1] Understanding the transport of this vitamin is critical for research in fungal physiology, metabolic engineering, and the development of novel antifungal agents.

Core Transport Mechanisms

Saccharomyces cerevisiae has a dual strategy for acquiring pantothenate: de novo biosynthesis and uptake from the extracellular environment.[2] The transport of pantothenate from the medium is primarily mediated by a high-affinity active transport system.

The Fen2p High-Affinity Transporter

The principal transporter for this compound in S. cerevisiae is Fen2p , a protein encoded by the FEN2 gene.[3][4] It is a plasma membrane-localized protein that functions as a proton-pantothenate symporter , utilizing the electrochemical proton gradient to drive the uptake of the vitamin into the cell.[3][4] This mechanism allows the yeast to efficiently scavenge low concentrations of pantothenate from its surroundings. Fen2p is also implicated in conferring sensitivity to the antifungal agent fenpropimorph (B1672530).[3][4]

De Novo Biosynthesis Pathway

In addition to transport, S. cerevisiae can synthesize pantothenate endogenously. This pathway involves the condensation of pantoate and β-alanine, a reaction catalyzed by the enzyme pantothenate synthase, encoded by the PAN6 gene.[2] The ability to both synthesize and transport pantothenate underscores its essentiality; a double mutant lacking both the FEN2 and PAN6 genes is inviable.[1]

Low-Affinity Transport

Currently, there is no well-characterized specific low-affinity pantothenate transporter in Saccharomyces cerevisiae. It is plausible that at high extracellular concentrations, pantothenate may be transported into the cell by other, less specific permeases. However, Fen2p remains the only identified dedicated high-affinity transporter for this vitamin.

Quantitative Data on Pantothenate Transport

The kinetic properties of pantothenate transport in S. cerevisiae have been primarily characterized for the high-affinity transporter, Fen2p.

| Transporter | Gene | Organism | Substrate | Km (μM) | Vmax | Transport Mechanism | Reference |

| Fen2p | FEN2 | Saccharomyces cerevisiae | This compound | 3.5 | Not Reported | H+-Symport | [3][4] |

Note: While the Michaelis constant (Km) for Fen2p has been determined, the maximum velocity (Vmax) is not consistently reported in the reviewed literature.

Regulation of Pantothenate Transport

The uptake of pantothenate is a regulated process, ensuring that the yeast cell can adapt to varying levels of the vitamin in its environment. The expression of the FEN2 gene is modulated by the extracellular concentration of pantothenate.[3][4] Transport rates are maximal at low pantothenate concentrations, indicating that the expression of Fen2p is upregulated under conditions of vitamin scarcity to enhance scavenging efficiency.[3][4] The precise signaling pathway and the transcription factors that directly sense pantothenate levels and regulate FEN2 transcription are not yet fully elucidated.

Experimental Protocols

The study of pantothenate transport in yeast relies on several key experimental methodologies.

Radioactive Pantothenate Uptake Assay

This is the most direct method for measuring the kinetics of pantothenate transport.

Objective: To quantify the rate of uptake of radiolabeled this compound into yeast cells.

Materials:

-

Yeast strain of interest (e.g., wild-type, fen2Δ mutant, or strains overexpressing a transporter).

-

Appropriate yeast growth medium (e.g., YPD or synthetic defined medium).

-

[14C]this compound or [3H]this compound.

-

Washing buffer (e.g., ice-cold water or phosphate-buffered saline).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

Filtration apparatus (e.g., vacuum manifold with glass fiber filters).

-

Stopwatch.

Protocol:

-

Cell Culture: Grow yeast cells to the mid-logarithmic phase of growth in the desired medium.

-

Harvesting and Washing: Harvest the cells by centrifugation, wash them twice with ice-cold washing buffer to remove any remaining medium, and resuspend them in a suitable assay buffer (e.g., a minimal medium without pantothenate) to a known cell density.

-

Initiation of Uptake: Equilibrate the cell suspension to the desired temperature (e.g., 30°C). Initiate the transport assay by adding the radiolabeled pantothenate to the cell suspension to achieve the desired final concentration. Start the stopwatch immediately.

-

Time Points: At specific time intervals (e.g., 30, 60, 120, 300 seconds), take aliquots of the cell suspension.

-

Stopping the Reaction: Immediately transfer the aliquot to a filtration apparatus and rapidly wash the cells on the filter with a large volume of ice-cold washing buffer. This stops the transport and removes any extracellular radiolabel.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Convert the measured radioactivity (counts per minute) to moles of pantothenate transported per unit of time per number of cells. Plot the uptake over time to determine the initial rate of transport. By varying the substrate concentration, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten kinetics.

Growth Complementation Assay

This assay is used to qualitatively or semi-quantitatively assess the function of a transporter by its ability to support the growth of a yeast strain that cannot synthesize pantothenate.

Objective: To determine if a specific gene product can transport pantothenate and thereby rescue the growth of a pantothenate auxotrophic mutant.

Materials:

-

A yeast strain that is auxotrophic for pantothenate (e.g., a pan6Δ mutant, or a fen2Δpan6Δ double mutant kept alive by supplementation).

-

Expression plasmids: an empty vector control and a vector containing the transporter gene of interest under the control of a suitable promoter (e.g., a galactose-inducible promoter).

-

Synthetic defined medium lacking pantothenate, with varying concentrations of pantothenate for testing.

-

Appropriate carbon source to induce gene expression (e.g., galactose).

Protocol:

-

Yeast Transformation: Transform the pantothenate auxotrophic yeast strain with the empty vector and the plasmid containing the transporter gene.

-

Selection: Select for successful transformants on appropriate selective medium.

-

Growth Assay: Inoculate the transformed yeast strains into liquid medium and grow them overnight.

-

Spot Test: Serially dilute the cultures and spot equal numbers of cells onto plates of synthetic defined medium lacking pantothenate and containing the inducing carbon source (e.g., galactose). Also, prepare plates with varying, growth-limiting concentrations of pantothenate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 30°C) for several days.

-

Analysis: A functional transporter will enable the cells to take up pantothenate from the medium and grow, while the strain with the empty vector will not grow or will grow very poorly at limiting pantothenate concentrations. The degree of growth can be used as a measure of the transporter's efficiency.

Visualizations

Signaling and Metabolic Pathways

Caption: Overview of this compound uptake and metabolism in S. cerevisiae.

Experimental Workflows

Caption: Workflow for a radioactive pantothenate uptake assay.

Caption: Workflow for a growth complementation assay.

References

- 1. The fenpropimorph resistance gene FEN2 from Saccharomyces cerevisiae encodes a plasma membrane H+-pantothenate symporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FEN2 | SGD [yeastgenome.org]

- 3. researchgate.net [researchgate.net]

- 4. A Kinetic Study of the Fermentation of Cane Sugar Using Saccharomyces cerevisiae [scirp.org]

The Discovery and Foundational History of D-Pantothenate (Vitamin B5): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal discovery and history of D-pantothenate, commonly known as vitamin B5. It meticulously chronicles the key scientific endeavors, from its initial identification as a microbial growth factor to its eventual isolation, chemical synthesis, and elucidation of its critical role as a precursor to Coenzyme A. This document adheres to stringent data presentation standards, offering detailed experimental protocols from foundational studies and visualizing complex biological and logical pathways using the DOT language for Graphviz. The intended audience includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and fundamental biochemistry of this essential vitamin.

Introduction

Pantothenic acid, a water-soluble B-vitamin, is a ubiquitous and essential nutrient for all known forms of life.[1] Its name, derived from the Greek word "pantos," meaning "everywhere," reflects its widespread distribution in nature.[2] The biologically active form, this compound, is a fundamental component of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1][3] This guide delves into the historical journey of its discovery, the key experiments that defined its function, and the early methodologies that paved the way for our current understanding.

The Discovery of a Universal Growth Factor

The story of vitamin B5 begins with the pioneering work of American biochemist Roger J. Williams . In the early 1930s, while investigating growth factors for yeast (Saccharomyces cerevisiae), Williams identified an acidic substance that was a "universal constituent of living matter" and essential for yeast growth.[4][5] This marked the initial discovery of what he would later name "pantothenic acid."[5]

The Yeast Bioassay: A Foundational Experimental Protocol

Williams and his colleagues developed a quantitative bioassay using Saccharomyces cerevisiae to measure the concentration of pantothenic acid in various biological extracts. This method was instrumental in the isolation and characterization of the vitamin.

Experimental Protocol: Yeast Growth Bioassay for Pantothenic Acid (circa 1934)

-

Test Organism: A specific strain of Saccharomyces cerevisiae known to require pantothenic acid for optimal growth.[6]

-

Culture Medium: A defined basal medium was prepared containing all essential nutrients for yeast growth except pantothenic acid. This typically included a carbon source (e.g., sucrose), a nitrogen source (e.g., ammonium (B1175870) sulfate), and a mixture of known vitamins and minerals.

-

Preparation of Samples and Standards:

-

A standard solution of a partially purified pantothenic acid concentrate was prepared.

-

Tissue and other biological samples were extracted, most commonly with hot water, to liberate the vitamin.[7]

-

Serial dilutions of both the standard and the unknown samples were made.

-

-

Inoculation and Incubation:

-

A standardized inoculum of the yeast was prepared.

-

Aliquots of the basal medium were dispensed into test tubes.

-

The diluted standards and samples were added to their respective tubes.

-

Each tube was inoculated with a small, uniform amount of the yeast suspension.

-

The cultures were incubated at a constant temperature (e.g., 30°C) for a defined period (e.g., 18-24 hours).

-

-

Measurement of Growth: Yeast growth was quantified by measuring the turbidity of the culture using a nephelometer or a similar instrument. The degree of turbidity was directly proportional to the amount of pantothenic acid present in the medium.

-

Quantification: A standard curve was generated by plotting the turbidity readings of the standards against their known concentrations. The pantothenic acid content of the unknown samples was then determined by interpolating their turbidity readings on the standard curve.[8]

Quantitative Data from Early Yeast Growth Experiments

The following table summarizes representative data on the pantothenic acid content of various animal tissues as determined by the yeast bioassay method in the early 1930s. The values are relative to an arbitrary standard preparation of rice bran extract.

| Tissue Source | Relative Pantothenic Acid Content (Arbitrary Units) |

| Liver (autolyzed) | 0.30 - 0.45 |

| Kidney | 0.036 |

| Heart Muscle | 0.020 - 0.053 |

| Brain | 0.036 - 0.081 |

| Spleen | 0.01 |

| Testis | 0.014 - 0.09 |

| Muscle | 0.033 |

| Blood | 0.0021 - 0.005 |

| Fatty Tissue | 0.0014 |

Data sourced from Rohrmann, Burget, and Williams, 1934.[7]

The "Chick Anti-Dermatitis Factor"

In parallel with the yeast growth studies, researchers were investigating a nutritional factor that prevented a specific form of dermatitis in chicks. This "filtrate factor," or "chick anti-dermatitis factor," was found to be identical to pantothenic acid.[9] This discovery was crucial in establishing pantothenic acid as a vitamin.

The Chick Bioassay for Pantothenic Acid

Experimental Protocol: Chick Anti-Dermatitis Bioassay (circa 1939)

-

Experimental Animals: Day-old chicks were used as the model organism.

-

Basal Diet: Chicks were fed a heated diet deficient in the "filtrate factor" but adequate in all other known nutrients. This diet would induce dermatitis, characterized by lesions on the feet and around the beak.

-

Supplementation:

-

A standard preparation of a substance known to contain the anti-dermatitis factor (e.g., a liver extract) was used.

-

Various food sources and purified extracts were tested for their ability to prevent or cure the dermatitis.

-

Different dosage levels were administered to different groups of chicks.

-

-

Observation and Scoring:

-

Chicks were observed over a period of several weeks for the development and severity of dermatitis.

-

A scoring system was often used to quantify the severity of the lesions.

-

Growth rate (weight gain) was also a key metric.

-

-

Quantification: The potency of a substance was determined by the minimum amount required to prevent dermatitis and support normal growth in the chicks.

Quantitative Data: Chick Anti-Dermatitis Factor in Meats

The following table presents the minimal protective levels of the chick anti-dermatitis factor (pantothenic acid) in various meats and meat products.

| Meat/Meat Product | Minimal Protective Level (grams of tissue per 100g of diet) |

| Beef Liver | 1.5 |

| Pork Liver | 1.5 |

| Beef Kidney | 2.0 |

| Pork Kidney | 2.0 |

| Beef Heart | 3.0 |

| Pork Heart | 3.0 |

| Beef Spleen | 4.0 |

| Beef Brain | 5.0 |

| Beef Pancreas | 6.0 |

| Beef Tongue | 7.0 |

| Beef Lung | 8.0 |

| Beef Muscle | >15.0 |

| Lamb Muscle | >15.0 |

| Pork Muscle | >15.0 |

| Veal Muscle | >15.0 |

Data sourced from Waisman, Mickelsen, and Elvehjem, 1939.[2]

Isolation and Chemical Synthesis

The culmination of the early research was the isolation and synthesis of pure, crystalline this compound. In 1940, Roger J. Williams and his colleagues, in collaboration with Merck & Co., successfully determined the chemical structure and achieved the total synthesis of pantothenic acid.[10] This was a landmark achievement that enabled large-scale production and further research into its biological functions.

Early Synthesis of this compound

The early chemical synthesis of this compound was a multi-step process. A common historical method involved the following key steps:

-

Synthesis of Racemic Pantolactone: This was often achieved from isobutyraldehyde, formaldehyde, and a cyanide source.

-

Resolution of Pantolactone: The racemic mixture was resolved to isolate the biologically active D-(-)-pantolactone.

-

Condensation with β-alanine: The D-pantolactone was then condensed with the calcium salt of β-alanine to form calcium this compound.

The Central Role in Coenzyme A Biosynthesis

Subsequent research elucidated the primary biochemical role of pantothenic acid as the precursor to Coenzyme A (CoA). CoA is a universal and essential cofactor involved in a vast array of metabolic reactions.[11]

The Coenzyme A Biosynthesis Pathway

The synthesis of CoA from pantothenate is a five-step enzymatic pathway that occurs in all living organisms.[12]

Figure 1: The enzymatic pathway for the biosynthesis of Coenzyme A from pantothenic acid.

Logical Workflow of Discovery

The discovery of pantothenic acid followed a logical progression of scientific inquiry, from initial observation to chemical characterization and biological function elucidation.

Figure 2: A logical workflow diagram illustrating the key stages in the discovery of pantothenic acid.

Conclusion

The discovery and history of this compound exemplify a classic chapter in the annals of nutritional biochemistry. The meticulous work of Roger J. Williams and his contemporaries, employing innovative bioassays and rigorous chemical analysis, unveiled a vitamin of universal importance. Their research not only identified a crucial nutrient but also laid the groundwork for understanding its profound role in cellular metabolism through its incorporation into Coenzyme A. This foundational knowledge continues to be of paramount importance for researchers, scientists, and drug development professionals in fields ranging from metabolic diseases to novel antimicrobial therapies. The historical experimental protocols detailed herein serve as a testament to the ingenuity of early vitamin research and provide valuable context for modern scientific inquiry.

References

- 1. Calcium this compound synthesis - chemicalbook [chemicalbook.com]

- 2. scilit.com [scilit.com]

- 3. (PDF) The effects of inositol, crystalline vitamin B1 and “pantothenic acid” on the growth of different strains of yeast (1934) | Roger J. Williams | 54 Citations [scispace.com]

- 4. gosset.ai [gosset.ai]

- 5. CN1765877A - D-calcium pantothenate synthesis method - Google Patents [patents.google.com]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. ebm-journal.org [ebm-journal.org]

- 8. Articles 1919-1944, #1-108 [bioinst.cm.utexas.edu]

- 9. PANTOTHENIC ACID AND THE FILTRATE (CHICK ANTI-DERMATITIS) FACTOR | Semantic Scholar [semanticscholar.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coenzyme A - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to D-Pantothenate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction